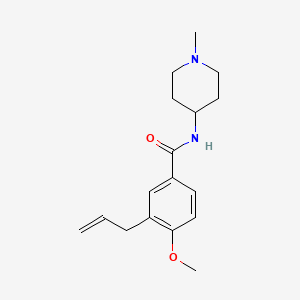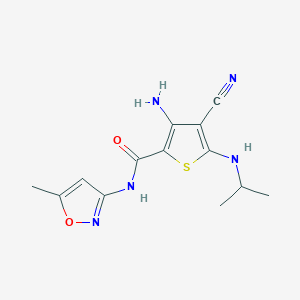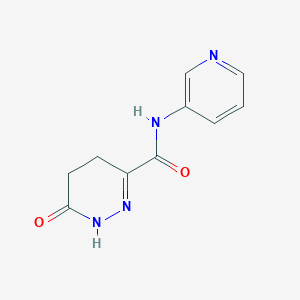![molecular formula C19H29N3O4 B4455823 Ethyl 4-({[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate](/img/structure/B4455823.png)
Ethyl 4-({[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate
Descripción general
Descripción
Ethyl 4-({[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate is a complex organic compound that features a cyclohexane ring, an oxazole moiety, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, which can be synthesized using the van Leusen oxazole synthesis method. This involves the reaction of tosylmethyl isocyanide (TosMIC) with aliphatic halides and various aldehydes in ionic liquids .
The pyrrolidine ring is then introduced through a cyclization reaction, often involving the use of a suitable amine and a carbonyl compound. The final step involves the coupling of the oxazole and pyrrolidine rings with the cyclohexane carboxylate moiety under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-({[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Ethyl 4-({[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-({[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding .
Comparación Con Compuestos Similares
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole structure.
Uniqueness
Ethyl 4-({[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate is unique due to its combination of an oxazole ring, a pyrrolidine ring, and a cyclohexane carboxylate moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
ethyl 4-[[[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]amino]methyl]cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-3-25-18(23)15-8-6-14(7-9-15)12-20-19(24)22-10-4-5-16(22)17-11-13(2)21-26-17/h11,14-16H,3-10,12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHCKMUTTLDHFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CNC(=O)N2CCCC2C3=CC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4455749.png)

![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4455764.png)
![4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE](/img/structure/B4455770.png)
![7-amino-4-hydroxy-5-(2-methylphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4455776.png)
![2-amino-7-[2-(trifluoromethyl)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B4455801.png)
![N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methoxybenzamide](/img/structure/B4455807.png)
![N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}nicotinamide](/img/structure/B4455813.png)
![N-(2-chloro-4-methylphenyl)-4-{6-[(6-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B4455818.png)
![8-bromo-N-(1-methylbutyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4455828.png)


![N-ethyl-2-methyl-6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B4455849.png)
![6-(2-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4455856.png)
